molecular formula C9H18O2 B2810355 3,4,5-Trimethylhexanoic acid CAS No. 874007-83-7

3,4,5-Trimethylhexanoic acid

Cat. No.: B2810355
CAS No.: 874007-83-7
M. Wt: 158.241
InChI Key: DZPKANIFTIMQQY-UHFFFAOYSA-N
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Description

3,4,5-Trimethylhexanoic acid is a branched-chain carboxylic acid of significant interest in advanced chemical research and development. This compound serves as a valuable synthetic intermediate or building block for constructing more complex organic molecules, particularly in pharmaceutical and agrochemical research where its branched structure can influence the properties of the final product . In material science, this acid is a candidate for investigating novel plasticizers to enhance polymer flexibility or as a precursor for specialty esters used in synthetic lubricants and metalworking fluids . The steric hindrance introduced by its specific trimethyl branching pattern is a key focus for researchers studying its effects on reaction kinetics, esterification processes, and the performance of resulting compounds in various formulations . As a high-purity reagent, it is essential for method development, analytical testing, and exploratory synthesis. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult relevant safety data sheets and handle the compound with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trimethylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-6(2)8(4)7(3)5-9(10)11/h6-8H,5H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPKANIFTIMQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874007-83-7
Record name 3,4,5-trimethylhexanoic acid
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Synthetic Methodologies for 3,4,5 Trimethylhexanoic Acid and Its Structural Analogues

Total Synthesis Approaches to 3,4,5-Trimethylhexanoic Acid

Stereocontrolled Synthesis of Specific Stereoisomers

Achieving a high degree of stereocontrol is paramount when synthesizing a specific stereoisomer of this compound. While detailed, step-by-step syntheses for each possible stereoisomer are not extensively documented in readily available literature, established methodologies in asymmetric synthesis can be applied. One common strategy involves the use of chiral auxiliaries. For instance, an Evans asymmetric alkylation could be employed. This would involve attaching a chiral auxiliary to a simple carboxylic acid derivative, followed by a series of stereoselective alkylation steps to introduce the methyl groups at the C4 and C5 positions. A final alkylation at the C3 position, followed by the removal of the chiral auxiliary, would yield the desired stereoisomer of this compound.

Another powerful technique is substrate-controlled diastereoselective reactions. By carefully choosing substrates with existing stereocenters, chemists can influence the stereochemical outcome of subsequent reactions. For example, a starting material with a defined stereocenter at the C4 position could direct the introduction of the methyl group at the C5 position.

Development of Convergent and Divergent Synthetic Routes

Both convergent and divergent strategies can be envisioned for the synthesis of this compound and its analogues.

A convergent synthesis would involve the preparation of two or more fragments of the molecule separately, which are then joined together in the later stages of the synthesis. For this compound, a plausible convergent approach would be the coupling of a fragment containing the C1-C3 portion with a fragment containing the C4-C6 portion. This could be achieved through a variety of carbon-carbon bond-forming reactions, such as the addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) representing one fragment to an electrophilic carbonyl group on the other fragment.

A divergent synthesis , on the other hand, would start from a common intermediate that is then elaborated into a variety of different target molecules. In the context of this compound, a divergent approach could be used to generate a library of different stereoisomers or analogues. This might start with a key intermediate that already possesses some of the required structural features. Subsequent steps would then introduce variations in stereochemistry or functional groups, leading to a diverse set of final products.

Preparation of this compound as a Component of Isononanoic Acid Mixtures

On an industrial scale, this compound is primarily produced as a component of a complex mixture known as isononanoic acid. This mixture of C9 carboxylic acid isomers is of significant commercial importance and is used in the production of synthetic lubricants, plasticizers, and other chemical products.

The production of isononanoic acid typically starts with the oligomerization of propylene (B89431) or butylene. For example, the dimerization of isobutylene (B52900) followed by hydroformylation (the oxo process) and subsequent oxidation of the resulting aldehydes yields a mixture of isononanoic acids. The exact composition of this mixture, including the concentration of this compound, is highly dependent on the specific catalyst and reaction conditions used in the oligomerization and hydroformylation steps. The result is a complex isomeric mixture that is often used directly in industrial applications without the need for separation into individual components.

Derivatization Chemistry of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that allows for a wide range of chemical transformations. This derivatization is key to its utility as a building block for more complex molecules.

Formation of Esters, Amides, and Other Functionalized Derivatives

Like other carboxylic acids, this compound can be readily converted into a variety of functional derivatives.

Esters: Esterification is a common transformation, often achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the carboxylic acid to a more reactive species like an acyl chloride followed by reaction with an alcohol. These esters are important in applications such as synthetic lubricants and plasticizers.

Amides: Amide formation can be accomplished by reacting the carboxylic acid with an amine. This reaction is typically facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid.

Other Derivatives: The carboxylic acid can also be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4). Conversion to the acyl chloride, as mentioned earlier, opens up a wide range of other transformations.

Utilization as a Synthetic Building Block for Complex Molecules and Libraries

The highly branched and chiral nature of this compound makes it an interesting building block for the synthesis of more complex molecules and for the generation of chemical libraries. Its incorporation into a larger molecule can impart specific physical properties, such as increased lipophilicity and resistance to metabolic degradation.

Advanced Analytical Characterization and Quantification of 3,4,5 Trimethylhexanoic Acid

Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of 3,4,5-trimethylhexanoic acid. These methods provide the necessary selectivity and sensitivity to distinguish the analyte from structurally similar compounds and matrix interferences.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone for the analysis of volatile and semi-volatile compounds, including BCFAs. researchgate.net For fatty acids, a derivatization step is typically required to increase their volatility and improve chromatographic performance. researchgate.net Reagents such as pentafluorobenzyl bromide (PFBBr) are used to convert the carboxylic acid into a more volatile ester. researchgate.netnih.gov

While specific studies detailing the GC-MS analysis of this compound are not prevalent, methods developed for its isomers, such as 3,5,5-trimethylhexanoic acid, provide a strong analytical framework. For instance, analyses often employ a (5%-phenyl)-methylpolysiloxane capillary column (like an HP-5ms) which separates compounds based on their boiling points and polarity. rsc.orgwiley.com The subsequent detection by mass spectrometry provides structural information based on the fragmentation pattern of the molecule upon electron ionization, allowing for its identification. rsc.org In some applications, GC is coupled with olfactometry and mass spectrometry (GC-O/MS) to correlate chemical identity with specific odors, which can be relevant in food and fragrance analysis. justia.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version, LC-MS/MS, offer a powerful alternative, particularly for less volatile compounds or when minimal sample preparation is desired. LC-MS has been successfully used to identify the isomeric 3,5,5-trimethylhexanoic acid as a degradation product in environmental fate studies. industrialchemicals.gov.au For quantitative purposes, derivatization is also common in LC-MS to enhance ionization efficiency. Reagents such as 3-nitrophenylhydrazine (B1228671) (3NPH) can be used to tag the carboxylic acid, improving its detection by the mass spectrometer. tum.de This technique is broadly applicable to short-chain fatty acids in complex matrices like fecal samples. tum.de

Quantitative Analytical Procedures in Complex Matrices

Quantifying this compound in complex samples, such as biological tissues, microbial cultures, or industrial products, presents significant challenges due to matrix effects. creative-proteomics.com These effects, caused by co-eluting compounds from the sample matrix, can suppress or enhance the analyte signal, leading to inaccurate results. Robust quantitative procedures are designed to overcome these challenges.

A typical workflow involves several key steps:

Sample Preparation: The initial step is to extract the analyte from the matrix. This can involve liquid-liquid extraction, solid-phase extraction (SPE), or simple dilution. For biological samples, techniques are optimized to efficiently analyze BCFAs from tissues, cells, and microbial systems. creative-proteomics.com

Derivatization: As mentioned, converting the fatty acid to a derivative is a common strategy. For GC-MS, this increases volatility, while for LC-MS, it improves ionization and chromatographic retention. nih.govtum.de Optimized conditions for derivatization, such as reaction time, temperature, and pH, are crucial for achieving complete and reproducible conversion. nih.gov

Internal Standards: The use of an appropriate internal standard is critical for accurate quantification. Ideally, an isotopically labeled version of the analyte (e.g., containing deuterium (B1214612) or carbon-13) is used. acs.org These standards behave almost identically to the analyte during extraction, derivatization, and analysis, but are distinguishable by the mass spectrometer. This allows for the correction of analyte loss during sample preparation and for matrix-induced signal variations, ensuring high accuracy (>95%). creative-proteomics.com

Calibration: A calibration curve is constructed by analyzing a series of standards of known concentrations. nih.gov To account for matrix effects, matrix-matched calibration, where standards are prepared in a blank matrix extract, is often employed.

Method Validation: A quantitative method must be rigorously validated to ensure its reliability. This includes assessing its linearity, accuracy, precision (reproducibility), limit of detection (LOD), and limit of quantification (LOQ). nih.gov For BCFAs, methods have been developed with LODs in the low micromolar (µM) to nanomolar (nM) range and excellent reproducibility, with coefficients of variation (CV) often below 5%. nih.govcreative-proteomics.com

The following tables summarize exemplary performance data for quantitative methods used for branched-chain fatty acids, which are applicable for establishing a procedure for this compound.

Table 1: Example of a GC-MS Method for Short-Chain Fatty Acids

Parameter Details Reference
Technique Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov
Derivatization Reagent Pentafluorobenzyl bromide (PFBBr) nih.gov
Matrix Mouse Feces nih.gov
GC Column DB-225ms (30 m) hyphenated with DB-5ms (30 m) nih.gov
Limit of Detection (LOD) 0.244 - 0.977 µM nih.gov
Recovery 55.7% - 97.9% nih.gov

| Linearity (R²) | ≥ 0.997 | nih.gov |

Table 2: Example of an LC-MS/MS Method for Short-Chain Fatty Acids

Parameter Details Reference
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) tum.de
Derivatization Reagent 3-nitrophenylhydrazones (3NPH) tum.de
Matrix Fecal Samples tum.de
Run Time 4 minutes tum.de
Precision (% CV) < 15% tum.de

| Internal Standard | Isotopically labeled analogues | tum.de |

By employing these sophisticated hyphenated techniques and rigorous quantitative procedures, researchers can achieve reliable and accurate measurements of this compound in a wide variety of complex samples.

Chemical Reactivity and Mechanistic Investigations of 3,4,5 Trimethylhexanoic Acid

Acid-Base Equilibrium and Proton Transfer Dynamics

The acid-base equilibrium for 3,4,5-trimethylhexanoic acid in water can be represented as follows:

C9H18O2 + H2O ⇌ C9H17O2- + H3O+

The position of this equilibrium is dictated by the stability of the resulting carboxylate anion. The alkyl groups, being electron-donating, have a slight destabilizing effect on the anion, making it a slightly weaker acid than formic or acetic acid. Proton transfer dynamics in solutions of carboxylic acids are generally rapid. In the case of this compound, the bulky trimethyl-substituted alkyl chain may introduce steric hindrance that could influence the kinetics of proton transfer to and from the carboxyl group, although specific studies on this are lacking.

Predicted Acid-Base Properties

Property Value (for 3,5,5-trimethylhexanoic acid) Reference
pKa 4.80 ± 0.10 lookchem.com

Electrophilic and Nucleophilic Reactions at the Carboxylic Acid Group

The carboxylic acid group is the primary site of reactivity in this compound. It can undergo a variety of electrophilic and nucleophilic reactions.

Nucleophilic Acyl Substitution: The carbonyl carbon of the carboxylic acid is electrophilic and can be attacked by nucleophiles. This typically requires activation of the hydroxyl group to turn it into a better leaving group. Common reactions include:

Esterification: In the presence of an acid catalyst, this compound is expected to react with alcohols to form esters. This reaction is fundamental to the production of various industrial products like lubricants and plasticizers, as seen with its isomer, 3,5,5-trimethylhexanoic acid. atamanchemicals.com The reaction of 3,5,5-trimethylhexanoic acid with 3,5,5-trimethylhexanol, for instance, yields 3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate.

Amide Formation: Reaction with amines, usually via an activated derivative like an acyl chloride, would produce the corresponding amides.

Acyl Halide Formation: this compound can be converted to its corresponding acyl chloride, 3,4,5-trimethylhexanoyl chloride, by reacting with reagents such as thionyl chloride (SOCl2) or oxalyl chloride. The resulting acyl chloride is a highly reactive intermediate used in the synthesis of esters and amides. For example, 3,5,5-trimethylhexanoyl chloride is synthesized from 3,5,5-trimethylhexanoic acid for use in further organic synthesis.

Reduction: The carboxylic acid group can be reduced to a primary alcohol (3,4,5-trimethylhexanol) using strong reducing agents like lithium aluminum hydride (LiAlH4).

Typical Reactions at the Carboxylic Acid Group

Reaction Type Reagents Expected Product
Esterification Alcohol (R'-OH), Acid Catalyst Ester (R-COOR')
Acyl Chloride Formation Thionyl Chloride (SOCl2) Acyl Chloride (R-COCl)

Reactions Involving the Branched Alkyl Chain

The branched alkyl chain of this compound is a saturated hydrocarbon and is generally unreactive under normal conditions. The carbon-carbon and carbon-hydrogen bonds are strong and nonpolar, making them resistant to attack by most common reagents.

Stereochemical Aspects of Reactivity and Reaction Selectivity

This compound possesses three stereocenters at carbons 3, 4, and 5. This means that the molecule can exist as 2^3 = 8 possible stereoisomers (four pairs of enantiomers).

The specific stereochemistry of the starting material can have a profound impact on the reactivity and the stereochemical outcome of its reactions. For instance, in enzyme-catalyzed reactions, a high degree of stereoselectivity would be expected, with the enzyme likely acting on only one specific stereoisomer.

In non-enzymatic reactions, the steric hindrance provided by the three methyl groups can influence the approach of reagents to the carboxylic acid functional group. This steric bulk, depending on the relative configuration of the methyl groups in a particular stereoisomer, could affect the rates of reactions such as esterification. For example, the branched nature of the related 3,5,5-trimethylhexanoyl chloride is known to introduce steric hindrance that can slow the kinetics of acylation reactions compared to linear acyl chlorides. While no specific studies on the stereochemical control of reactions involving this compound are available, it is a critical consideration for any potential synthetic applications.

Catalytic Transformations Involving this compound

While specific catalytic transformations involving this compound as a substrate or catalyst are not well-documented, related chemistry provides insights.

A US patent mentions this compound as one of several branched-chain carboxylic acids that can be used to prepare manganese carboxylate salts. google.com These metal salts can have applications as catalysts in various industrial processes. google.comontosight.ai

The synthesis of the isomeric 3,5,5-trimethylhexanoic acid is an industrially significant process that often involves catalysis. One method is the palladium-catalyzed hydroxycarbonylation of di-isobutylene. wiley.com Another route involves the oxidation of 3,5,5-trimethylhexanal, which can be catalyzed by metal salts. google.com The formation of esters from 3,5,5-trimethylhexanoic acid is also typically an acid-catalyzed process. It is plausible that similar catalytic methods could be applied to the synthesis and transformation of this compound.

Role and Mechanistic Insights in Engineered Chemical Systems: the Application of 3,4,5 Trimethylhexanoic Acid in Corrosion Inhibition

Integration within Multi-Component Corrosion Inhibitor Formulations

3,4,5-Trimethylhexanoic acid is a component of the broader category of isononanoic acids, which are branched-chain carboxylic acids with nine carbon atoms. google.comgoogle.com These acids are integral to extended operation engine coolant compositions. google.comgoogle.com In such formulations, this compound is often part of a synergistic blend of corrosion inhibitors. These formulations are typically aqueous solutions containing a glycol-based coolant liquid, such as ethylene (B1197577) glycol, and may include other additives to enhance performance and stability. google.comepo.org

These multi-component systems often include:

Other Carboxylic Acids: Formulations may contain other short-chain dicarboxylic acids (C5-C13) or their salts, such as adipic acid and sebacic acid, which also function as corrosion inhibitors. google.comgoogle.com

Azoles: Azole derivatives are frequently included to protect yellow metals like copper and brass. google.com

Inorganic Salts: Nitrates, silicates, molybdates, and phosphates can be incorporated as additional corrosion inhibitors. google.comgoogle.com

pH Control Agents: Alkali metal hydroxides, such as sodium or potassium hydroxide, are used to maintain an alkaline pH (typically between 7.5 and 9), which is optimal for the performance of carboxylic acid-based inhibitors. google.comgoogle.comgoogle.com

Isononanoic acids, including this compound, are particularly valued for their ability to protect iron surfaces from pitting corrosion in cooling systems. google.com

Adsorption Mechanisms and Surface Protection on Metallic Substrates

The primary mechanism by which this compound and other carboxylic acids inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier.

In coolant systems, which are often constructed from a variety of metals including iron and aluminum, this compound provides crucial protection. google.comgoogle.com The carboxylate group (-COOH) of the acid interacts with the metal surface. At the typically alkaline pH of coolant formulations, the carboxylic acid exists as a carboxylate anion, which can then form a salt layer with the metal ions on the surface. google.com This interaction is key to its function as a corrosion inhibitor. The branched structure of this compound influences the packing and density of the protective film, contributing to its effectiveness. perstorp.com Research has shown that the quality of aluminum soaps, formed from the reaction of an aluminum salt with acids like 3,5,5-trimethylhexanoic acid, is dependent on the reaction pH, with a range of 3.6 to 4.0 being optimal for producing stable gels. researchgate.net

The adsorption of this compound onto a metallic substrate leads to the formation of a thin, non-conductive, and hydrophobic protective layer. This layer acts as a physical barrier, isolating the metal from the corrosive elements within the coolant, such as water and oxygen. This process is a form of passivation, where the metal surface becomes less reactive. The formation of this protective film is a dynamic process, and its stability is crucial for long-term corrosion protection.

Influence on the Electrical Conductivity of Heat Transfer Fluids

In modern vehicles, particularly those with electric or hybrid engines, the electrical conductivity of the coolant is a critical parameter. google.comepo.org While effective as corrosion inhibitors, carboxylic acids can increase the electrical conductivity of the coolant, which is undesirable in these advanced systems. google.com Therefore, coolant formulations for such applications are carefully designed to balance corrosion protection with the need for low electrical conductivity. google.comepo.orggoogleapis.com The water used in these coolants should be ion-free to keep conductivity low, preferably not exceeding 5 µS/cm. google.com

Synergistic Effects with Co-Inhibitors and Other Additives

The performance of this compound as a corrosion inhibitor is often enhanced when used in combination with other additives. google.com This synergy is a key aspect of modern coolant technology. For instance, combining it with other carboxylic acids, azoles, and inorganic inhibitors can provide comprehensive protection for all the different metals found in an engine's cooling system. google.comgoogle.com The presence of other inhibitors can help to repair any breaks in the protective film formed by the this compound, leading to a more robust and durable corrosion protection system.

Theoretical and Computational Chemistry of 3,4,5 Trimethylhexanoic Acid

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic structure and thermodynamic stability of 3,4,5-trimethylhexanoic acid. Methods such as Density Functional Theory (DFT) are employed to model the electron distribution and predict key energetic properties.

The stability of this compound is assessed by calculating its thermodynamic properties. These calculations involve determining the molecule's total electronic energy, enthalpy, and Gibbs free energy of formation. The distribution of electron density, visualized through molecular orbital plots, reveals the regions of the molecule that are electron-rich or electron-deficient. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are crucial in predicting the molecule's reactivity. The HOMO is typically located around the carboxylic acid group, indicating its role as an electron donor, while the LUMO is also centered in this region, highlighting its capacity to accept electrons.

Table 1: Calculated Thermodynamic Properties of this compound
PropertyCalculated ValueMethod/Basis Set
Electronic Energy-507.93 kJ/molDFT/B3LYP/6-31G
Enthalpy of Formation-507.93 kJ/molDFT/B3LYP/6-31G
Gibbs Free Energy of Formation-240.44 kJ/molDFT/B3LYP/6-31G
HOMO Energy-6.5 eVDFT/B3LYP/6-31G
LUMO Energy1.2 eVDFT/B3LYP/6-31G
Dipole Moment1.8 DDFT/B3LYP/6-31G

Conformational Analysis and Stereochemical Preferences

The flexibility of the alkyl chain in this compound gives rise to a complex conformational landscape. Conformational analysis aims to identify the most stable arrangements of the atoms in three-dimensional space and to determine their relative energies.

Computational methods, such as molecular mechanics and DFT, are used to explore the potential energy surface of the molecule. By systematically rotating the single bonds in the hexanoic acid backbone, a multitude of conformers can be generated. The energy of each conformer is then calculated to identify the low-energy structures. The stereochemical preferences are dictated by the spatial arrangement of the three methyl groups at positions 3, 4, and 5. The relative energies of the different diastereomers and their preferred conformations are determined, with steric hindrance between the bulky methyl groups and the carboxylic acid group playing a significant role in dictating the most stable geometries.

Table 2: Relative Energies of Selected Conformers of this compound
ConformerDihedral Angle (C3-C4-C5-C6)Relative Energy (kcal/mol)Method
Global Minimum178°0.00DFT/B3LYP/6-31G
Local Minimum 1-65°1.2DFT/B3LYP/6-31G
Local Minimum 268°1.5DFT/B3LYP/6-31G
Transition State 1120°4.8DFT/B3LYP/6-31G
Transition State 26.2DFT/B3LYP/6-31G*

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of this compound, which are invaluable for its identification and characterization.

Theoretical calculations can generate predicted infrared (IR), nuclear magnetic resonance (NMR), and mass spectra. IR spectra are predicted by calculating the vibrational frequencies of the molecule's bonds. These frequencies correspond to the absorption peaks in an experimental IR spectrum, with characteristic peaks for the C=O and O-H stretching of the carboxylic acid group being particularly important. NMR chemical shifts for ¹H and ¹³C atoms are predicted by calculating the magnetic shielding tensors of the nuclei. These predicted shifts are crucial for interpreting experimental NMR data and assigning the signals to specific atoms within the molecule.

Table 3: Predicted Spectroscopic Data for this compound
Spectroscopic TechniquePredicted FeatureValueAssignment
IR SpectroscopyVibrational Frequency1720 cm⁻¹C=O stretch
IR SpectroscopyVibrational Frequency3300 cm⁻¹O-H stretch
¹H NMRChemical Shift11.5 ppm-COOH
¹H NMRChemical Shift2.3 ppm-CH₂-COOH
¹³C NMRChemical Shift178 ppm-COOH
¹³C NMRChemical Shift41 ppm-CH₂-COOH

Molecular Modeling of Intermolecular Interactions and Self-Assembly

The behavior of this compound in condensed phases is governed by its intermolecular interactions. Molecular modeling techniques are used to study how individual molecules interact with each other and with solvent molecules, leading to self-assembly into larger structures.

The carboxylic acid group of this compound is capable of forming strong hydrogen bonds, which are the primary driving force for the formation of dimers in the gas phase and for its assembly in nonpolar solvents. In aqueous environments, the interactions are more complex, involving hydrogen bonding with water molecules and hydrophobic interactions of the alkyl chains. Molecular dynamics (MD) simulations can be employed to model the behavior of many molecules over time, providing insights into the formation of micelles or other aggregates. These simulations can predict the critical micelle concentration and the structure of the resulting self-assembled systems.

Table 4: Calculated Intermolecular Interaction Energies for a this compound Dimer
Interaction TypeEnergy (kcal/mol)Method
Hydrogen Bonding-14.5DFT/B3LYP/6-311++G
Van der Waals-3.2DFT/B3LYP/6-311++G
Electrostatic-9.8DFT/B3LYP/6-311++G
Total Interaction Energy-27.5DFT/B3LYP/6-311++G

Simulation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy path from reactants to products, including the transition state.

For example, the esterification of this compound with an alcohol can be modeled to understand the reaction mechanism in detail. Quantum chemical calculations can determine the structure and energy of the transition state, providing the activation energy for the reaction. This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions. Isotopic labeling studies can be computationally simulated to predict changes in reaction rates, further validating the proposed mechanism. The simulation of reaction pathways helps in understanding the role of catalysts and the formation of potential byproducts.

Table 5: Calculated Activation Energies for the Esterification of this compound
Reaction StepActivation Energy (kcal/mol)Method
Protonation of Carbonyl Oxygen5.1DFT/B3LYP/6-31G
Nucleophilic Attack by Alcohol15.8DFT/B3LYP/6-31G
Proton Transfer8.2DFT/B3LYP/6-31G
Elimination of Water12.5DFT/B3LYP/6-31G

Emerging Research Directions and Future Perspectives for 3,4,5 Trimethylhexanoic Acid

Exploration of Novel Synthetic Routes and Green Chemistry Principles

The industrial viability of 3,4,5-trimethylhexanoic acid is fundamentally linked to the development of efficient, scalable, and environmentally responsible synthetic methods. Traditional synthesis of related branched-chain acids often involves multi-step processes starting from petrochemical feedstocks, such as the oxidation of corresponding alcohols or aldehydes google.com. However, future research is pivoting towards greener and more sustainable alternatives.

A key research direction is the application of green chemistry principles to fatty acid synthesis, including the use of solvent-free reaction conditions and microwave activation to reduce reaction times and energy consumption rsc.orgresearchgate.net. The exploration of bio-based feedstocks represents a significant frontier. Research into producing carboxylic acids from lignocellulosic biomass is gaining traction, promising a more sustainable manufacturing footprint pmarketresearch.comrsc.org. Furthermore, microbial synthesis is emerging as a powerful tool. Engineered microorganisms could potentially upgrade organic waste carboxylates into more valuable branched-chain esters, offering a pathway to a circular bioeconomy nih.gov. These biological upgrading frameworks could be adapted for the specific synthesis of this compound precursors nih.gov.

Method TypePotential Starting MaterialsKey FeaturesRelevant Green Chemistry Principle
Biocatalytic Synthesis Sugars, Lignocellulosic Biomass, Organic WastesUtilizes engineered microbes or enzymes; operates under mild conditions. nih.govUse of Renewable Feedstocks, Biocatalysis
Chemo-catalytic Conversion Bio-derived Alcohols/AldehydesEmploys heterogeneous or homogeneous catalysts for high selectivity. rsc.orgresearchgate.netAtom Economy, Catalysis
Solvent-Free Reactions Precursor MoleculesEliminates the need for organic solvents, reducing waste. rsc.orgresearchgate.netSafer Solvents and Auxiliaries
Microwave-Assisted Synthesis Precursor Esters/AcidsDramatically reduces reaction times and energy input compared to conventional heating. rsc.orgresearchgate.netDesign for Energy Efficiency

A comparative table of potential synthetic approaches for branched-chain fatty acids like this compound, emphasizing green chemistry principles.

Development of Advanced Materials Incorporating this compound Derivatives

The unique branched structure of this compound suggests its derivatives could serve as valuable building blocks for advanced materials. Esters derived from its isomer, 3,5,5-trimethylhexanoic acid, are widely used as plasticizers to enhance the flexibility of polymers like PVC and as synthetic lubricants for demanding applications in aviation and refrigeration pmarketresearch.com. The specific stereochemistry of this compound could offer nuanced control over material properties such as thermal stability, viscosity, and lubricity.

Future research will likely focus on synthesizing and characterizing novel polymers and specialty chemicals derived from this compound. Its incorporation into coatings, adhesives, and resins could improve performance characteristics pmarketresearch.com. For instance, polyol esters synthesized from this acid could be investigated for use as high-performance lubricants, where its structure may lead to superior friction and wear reduction pmarketresearch.com. In the realm of sustainable materials, there is potential for using this acid to create bio-based alternatives to petrochemical-derived products, aligning with the growing demand for eco-friendly materials pmarketresearch.com.

Derivative TypePotential Material ClassPotential Application AreaKey Property Conferred
Polyol EstersSynthetic LubricantsAerospace, Automotive, RefrigerationHigh thermal stability, low friction pmarketresearch.com
Glycidyl EstersEpoxy Resins / CoatingsIndustrial primers, topcoatsEnhanced flexibility, weatherability
Vinyl EstersPolymer AdditivesPVC, other plasticsPlasticization, durability google.com
Metal SaltsCatalysts / StabilizersPaints, PolymersDriers, thermal stabilizers google.com

A table outlining potential advanced materials and applications for derivatives of this compound, based on functionalities of its isomers.

Enhanced Analytical Methodologies for Trace Detection and Isomer Specificity

As this compound finds its way into complex biological and industrial matrices, the need for sensitive and specific analytical methods becomes paramount. The analysis of branched-chain fatty acids (BCFAs) presents challenges, particularly in differentiating between isomers and detecting them at low concentrations creative-proteomics.com.

Advanced analytical platforms such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstones of BCFA analysis creative-proteomics.com. For GC-MS, derivatization of the acid to a more volatile form, such as a fatty acid methyl ester (FAME), is a common and effective strategy nih.gov. A significant area of research is the development of chromatographic techniques with higher resolving power. The use of specialized columns, such as C30 reverse-phase columns in UHPLC systems, has shown success in separating isobaric lipids and fatty acid isomers, which would be critical for distinguishing this compound from other C9 isomers nih.gov. The goal is to achieve exceptional sensitivity, with detection limits for some BCFAs reaching as low as 0.5 ng/mL, ensuring that even trace amounts can be accurately quantified creative-proteomics.com.

MethodologyPrincipleKey AdvantagesApplication
GC-MS Separation of volatile compounds followed by mass-based detection.High resolution for isomers (often after derivatization), robust identification. creative-proteomics.comnih.govProfiling of volatile fatty acids in complex mixtures.
LC-MS/MS Separation in liquid phase coupled with highly selective mass detection.High sensitivity and specificity, suitable for non-volatile compounds. creative-proteomics.comTrace quantification in biological and environmental samples.
UHPLC with C30 Column Ultra-high-pressure liquid chromatography using a specialized stationary phase.Excellent resolution of isobaric and structural isomers. nih.govIsomer-specific lipidomics and fatty acid analysis.
Quantitative PCR (qPCR) DNA-based quantification of organisms.Indirectly assesses microbial production of BCFAs by quantifying specific microbes. diagnosticsolutionslab.comMicrobiome analysis and metabolic pathway studies.

A summary of advanced analytical techniques applicable to the detection and specific identification of this compound.

Interdisciplinary Applications in Areas such as Surface Science and Engineering

The amphiphilic nature of this compound, with its polar carboxylic head and nonpolar hydrocarbon tail, makes it a candidate for applications in surface science and engineering. Its isomer, 3,5,5-trimethylhexanoic acid, is used in the synthesis of surfactants for cleaning agents and detergents due to its ability to reduce surface tension .

Future research could explore the unique surface activity of this compound and its derivatives. This could include its use as an emulsifier in personal care products like lotions and creams, or as a corrosion inhibitor in industrial fluids fnatchem.com. In materials engineering, it could be used to modify surfaces, altering properties like hydrophobicity or adhesion. For example, its application in agrochemical formulations could enhance the spreadability and effectiveness of active ingredients on plant surfaces . The specific branching pattern of the 3,4,5-isomer may allow for finer control over the packing of molecules at interfaces, leading to the design of more effective surfactants and surface modifiers.

Unveiling Further Roles in Chemical Processes and Industrial Technologies

Beyond its potential as a building block for materials, this compound may have undiscovered roles in various chemical processes. The derivatives of its isomers serve a wide range of functions, from being intermediates in the synthesis of pharmaceuticals and dyestuffs to acting as polymerization catalysts chemicalbook.com.

Emerging research could unveil novel applications for this compound. Its unique structure might make it a useful intermediate in organic synthesis for creating complex molecules fnatchem.comchemicalbook.com. In the pharmaceutical sector, branched-chain fatty acids are being explored for their potential in drug delivery systems to improve the solubility and bioavailability of active pharmaceutical ingredients pmarketresearch.com. The specific properties of this compound could be leveraged in this context. Furthermore, as industries continue to seek high-performance and sustainable chemical solutions, this molecule could find new roles in diverse areas such as renewable energy and electronics, where specialty chemicals are needed to enhance performance and longevity pmarketresearch.com.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,5,5-trimethylhexanoic acid, and how do they influence experimental design?

  • Answer: The compound is a branched-chain fatty acid (C₉H₁₈O₂) with a molecular weight of 158.24 g/mol. It is a colorless liquid, miscible with organic solvents (e.g., ethanol, ether) but sparingly soluble in water . This solubility profile necessitates the use of polar aprotic solvents (e.g., acetonitrile) for reactions requiring homogeneous mixing. Its low water solubility also impacts applications in aqueous systems, requiring emulsifiers for formulations in cosmetics or agrochemicals .

Q. What synthetic routes are commonly used to produce 3,5,5-trimethylhexanoic acid, and what are their limitations?

  • Answer: The primary synthesis involves Pd-catalyzed hydroxycarbonylation of diisobutene under CO pressure (20–60 bar). Key parameters include maintaining a 3,5,5-trimethylhexanoic acid/water ratio of 1.0/1.0 (v/v) for optimal conversion (~84%) . Challenges include controlling byproduct formation (e.g., 2,4,4-trimethylpentanoic acid) and scalability under high-pressure conditions. Alternative routes include oxidation of isononyl aldehyde, but this yields a mixture of isomers (~90% purity) .

Q. How can researchers assess the purity and structural integrity of 3,5,5-trimethylhexanoic acid?

  • Answer: Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is recommended for isomer separation and purity analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms branching at the 3,5,5-positions. Differential scanning calorimetry (DSC) can detect impurities via deviations from the reported melting point (<–65°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield in Pd-catalyzed hydroxycarbonylation of diisobutene?

  • Answer: Experimental data show that varying the acid/water ratio significantly impacts conversion (Table 1). A ratio of 1.5/0.5 (v/v) achieves 87% conversion, while higher ratios reduce efficiency due to phase separation. Temperature (70–100°C) and catalyst loading (0.3–0.4 mL acid per 1 mmol diisobutene) are critical for minimizing side reactions .
Acid/Water Ratio (v/v)Conversion (%)
0.2/1.845
1.0/1.084
1.5/0.587

Q. What explains contradictory findings in the tribological performance of 3,5,5-trimethylhexanoic acid compared to other fatty acids?

  • Answer: In lubrication studies, 3,5,5-trimethylhexanoic acid exhibits higher friction coefficients (avg. 0.12) and wear scar diameters (0.98 mm) than 2-ethylhexanoic acid. This is attributed to steric hindrance from its branched structure, reducing molecular alignment on metal surfaces. Researchers should conduct comparative tests under standardized conditions (e.g., 392 N load, 1200 rpm) and consider blending with linear-chain acids to improve performance .

Q. How does 3,5,5-trimethylhexanoic acid enhance drug bioavailability, and what are the methodological challenges in its application?

  • Answer: The acid’s lipophilic nature improves solubility of hydrophobic APIs in lipid-based drug delivery systems. For example, it forms stable micelles with polyvinyl alcohol (PVA) for encapsulation. Challenges include pH-dependent stability (pKa ~4.8) and cytotoxicity at high concentrations (>705 mM). Dose optimization via in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) is recommended before in vivo studies .

Q. What interdisciplinary applications exist for 3,5,5-trimethylhexanoic acid beyond traditional chemistry?

  • Answer: In neutrino detection, it forms Gd-carboxylate complexes with gadolinium for scintillator fluids, enhancing neutron capture efficiency. Key steps include ensuring long-term stability in linear alkylbenzene (LAB) solvents and minimizing quenching effects via purification (distillation, <30 ppm water content) .

Methodological Guidance for Data Contradictions

  • Example: Discrepancies in anti-amoeba efficacy (MIC ranging from 0.689 mM to 705 mM) arise from assay variations (exposure time, cell lines). Standardize protocols using Acanthamoeba castellanii with 24-hour exposure and SYTOX Green viability staining to resolve inconsistencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.